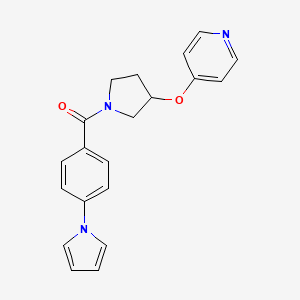

(4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone, also known as PPMP, is a small molecule inhibitor of glycosphingolipid synthesis. It has been extensively studied for its potential to treat various diseases, including cancer and infectious diseases.

Wissenschaftliche Forschungsanwendungen

Electrochromic Materials

Overview: Electrochromic materials change their color in response to an applied voltage, making them valuable for displays, smart windows, and other optoelectronic devices.

Application: The compound exhibits reversible electrochromic behavior, transitioning from an orange color in the neutral state to blue in the oxidized state. Its high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm²/C at 950 nm) make it suitable for electrochromic applications .

Antimicrobial and Antitubercular Activities

Overview: Understanding the antimicrobial and antitubercular properties of compounds is crucial for drug development.

Application: The synthesized 4-(1H-pyrrol-1-yl)phenyl benzoates have been studied for their antimicrobial and antitubercular activities. Further investigations could explore their potential as therapeutic agents .

Organic Synthesis

Overview: Organic synthesis involves creating complex molecules from simpler ones.

Application: The compound’s one-pot reaction with dimethylformamide yields 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives. Researchers can explore its use as a building block for novel organic compounds .

Conjugated Polymers

Overview: Conjugated polymers find applications in solar cells, light-emitting devices, capacitors, and sensors.

Application: Polymerization of the compound results in poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole) (P(DTP-Ph-Pyr)). This polymer exhibits electrochromic properties and can be used in various electronic devices .

Conclusion

“4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyridine” holds promise across these diverse fields. Researchers can explore its potential further to unlock innovative applications.

Electrochemical and optical properties of poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole) Synthesis, characterisation and bioactivity of polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives Electrochemical and optical properties of poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole)

Eigenschaften

IUPAC Name |

(3-pyridin-4-yloxypyrrolidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-20(16-3-5-17(6-4-16)22-12-1-2-13-22)23-14-9-19(15-23)25-18-7-10-21-11-8-18/h1-8,10-13,19H,9,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJKGZAYFQIKPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2421025.png)

![N'-(4-(azepan-1-ylsulfonyl)benzoyl)-3-oxo-3H-benzo[f]chromene-2-carbohydrazide](/img/structure/B2421033.png)

![(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2421034.png)

![6-benzyl-3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2421036.png)

![2-[methyl(prop-2-yn-1-yl)amino]-N-{1-[4-(2-methylpropyl)phenyl]ethyl}acetamide](/img/structure/B2421037.png)

![5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol](/img/structure/B2421042.png)

![[4-(Cyclopropylmethyl)oxan-4-yl]methanamine](/img/structure/B2421043.png)

![4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2421048.png)